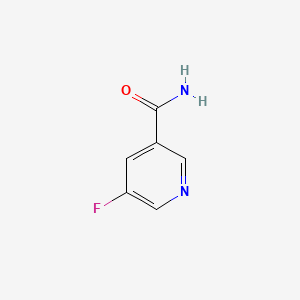
5-Fluoronicotinamide
Overview
Description
5-Fluoronicotinamide is a chemical compound with the CAS Number: 70-58-6 and a molecular weight of 140.12 . It is a white to brown solid and is used for research and development .
Molecular Structure Analysis
The molecular formula of this compound is C6H5FN2O . The InChI code is 1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H, (H2,8,10) .Physical And Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 140.12 .Scientific Research Applications
5-Fluoronicotinamide is a promising compound for use in a variety of scientific and medical applications. It has been studied for its potential to be used in the treatment of cancer, as an anti-inflammatory agent, and as an inhibitor of the enzyme acetylcholinesterase. This compound has also been studied for its potential to be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Mechanism of Action
Target of Action
The primary target of 5-Fluoronicotinamide is Histone Deacetylase 6 (HDAC6) . HDAC6 is a class IIb enzyme that contains two catalytic domains, a ubiquitin binding domain, and a cytoplasmic retention domain . It plays a crucial role in the regulation of various cellular processes, including cell cycle progression, survival, and differentiation .
Mode of Action
This compound acts as an HDAC6 inhibitor . It selectively targets HDAC6, reducing cytotoxicity due to the cytoplasmic nature of HDAC6 substrates and reduced effects on nuclear targets and on global transcription . This selective inhibition of HDAC6 leads to changes in the acetylation status of specific proteins, thereby affecting their function .
Biochemical Pathways
This compound, as an HDAC6 inhibitor, affects several biochemical pathways. It modulates cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . It also impacts multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Result of Action
The inhibition of HDAC6 by this compound results in the modulation of various cellular processes. It can affect cell response to treatment, potentially leading to therapeutic benefits in diseases such as heart diseases .
Action Environment
Advantages and Limitations for Lab Experiments
The use of 5-Fluoronicotinamide in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and is relatively stable in solution. It is also relatively non-toxic and has a low potential for toxicity. However, there are some limitations to its use in laboratory experiments. It is relatively expensive, and its solubility in water is limited.
Future Directions
The potential future directions for the use of 5-Fluoronicotinamide are numerous. Further research is needed to better understand its mechanism of action and its potential therapeutic applications. In addition, further research is needed to explore its potential use in the treatment of neurodegenerative diseases and to identify potential drug delivery strategies. Finally, further research is needed to explore the potential use of this compound as an inhibitor of the enzyme acetylcholinesterase and its potential use in the treatment of cancer.
Safety and Hazards
The safety data sheet for 5-Fluoronicotinamide suggests that it should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . In case of contact, it is recommended to wash with soap and water . If swallowed or inhaled, medical attention should be sought immediately .
Biochemical Analysis
Biochemical Properties
5-Fluoronicotinamide interacts with HDAC6, a class IIb enzyme that contains two catalytic domains, a ubiquitin binding domain, and a cytoplasmic retention domain . HDAC6-selective inhibitors, such as this compound, are known to have reduced cytotoxicity due to the cytoplasmic nature of HDAC6 substrates and reduced effects on nuclear targets and on global transcription .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly in the context of heart diseases . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HDAC6. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDSJMZGWCQCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220255 | |
| Record name | Nicotinamide, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70-58-6 | |
| Record name | 5-Fluoro-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinamide, 5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoronicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinamide, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoronicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoronicotinamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B93DSJ8ZR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 5-Fluoronicotinamide and how does it affect bacteria?
A: this compound (5-FNAM) acts as a niacin antagonist, specifically inhibiting bacterial growth by interfering with nicotinic acid metabolism. [] This inhibition can be reversed by the addition of nicotinic acid, suggesting a competitive mechanism. [] Studies have shown that 5-FNAM effectively inhibits the growth of various bacterial species, including Streptococcus, Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum. []
Q2: How does this compound impact enzyme activity in the liver?
A: this compound, along with other nicotinamide analogs like nicotinic acid and isonicotinic acid hydrazide, can induce the activity of liver enzymes such as tryptophan pyrrolase and tyrosine transaminase. [] This induction is thought to be linked to the compound's ability to increase NAD+ levels in the liver. [] Interestingly, the increase in NAD+ levels precedes enzyme induction, suggesting a causal relationship. []
Q3: Is there evidence that this compound's effects on enzyme activity are mediated through hormonal pathways?
A: Research suggests that this compound may indirectly induce liver enzymes by influencing the adrenal glands. [] The compound's ability to increase NAD+ levels in the adrenals is hypothesized to stimulate the synthesis and release of cortical hormones, which then act as the direct inducers of liver enzymes. [] This hypothesis is supported by the observation that hypophysectomy abolishes the enzyme-inducing effect of this compound. []
Q4: Does the structure of this compound relate to its activity?
A: While specific structure-activity relationship studies are limited in the provided abstracts, modifications at the 3rd or 5th position of the pyridine ring in 5-Fluoronicotinic acid, a closely related compound, did not enhance its antibacterial activity. [] This finding suggests that the fluorine atom at the 5th position plays a crucial role in its biological activity. Further research focusing on 5-FNAM specifically would be needed to fully elucidate its structure-activity relationship.
Q5: Are there any known in vivo applications of this compound?
A: Research shows that 5-FNAM, alongside 5-Fluoronicotinic acid and 5-fluoro-N-dimethylaminomethylnicotinamide, demonstrated in vivo activity against Streptococcus pyogenes in a mouse model. [] These compounds protected mice from infection at a dosage of 83 mg/kg administered subcutaneously twice. [] This finding highlights the potential therapeutic application of 5-FNAM as an antibacterial agent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




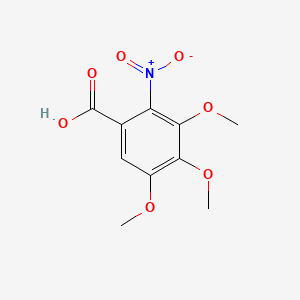
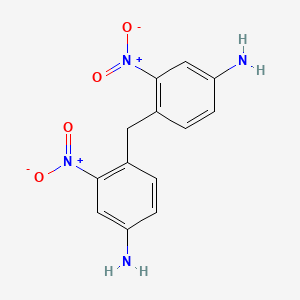
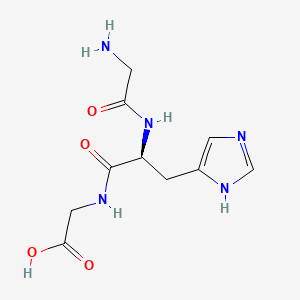

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)
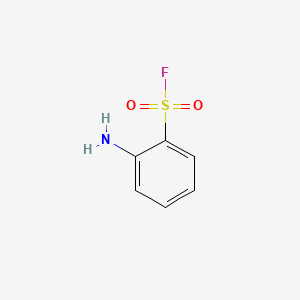

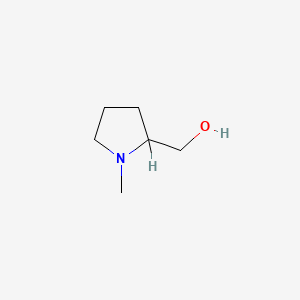
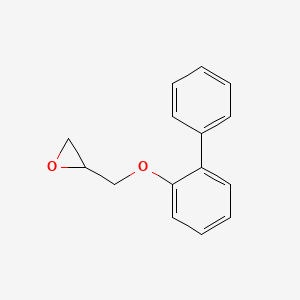


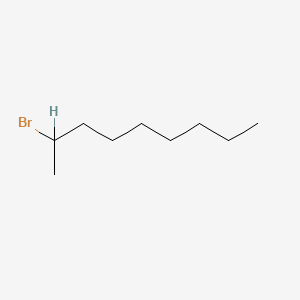
![1H-Benz[g]indole](/img/structure/B1329717.png)